Cas no 90299-04-0 (2-(naphthalen-2-yl)propan-2-amine)

2-(naphthalen-2-yl)propan-2-amine structure
90299-04-0 structure
Product Name:2-(naphthalen-2-yl)propan-2-amine
Numero CAS:90299-04-0
MF:C13H15N
MW:185.264903306961
MDL:MFCD23379662
CID:798198
PubChem ID:15590854
Update Time:2024-10-26

2-(naphthalen-2-yl)propan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthalenemethanamine,a,a-dimethyl-
    • (1-METHYL-1-(NAPHTH-2-YL)ETHYL)AMINE
    • 2-(naphthalen-2-yl)propan-2-amine
    • 2-naphthalen-2-ylpropan-2-amine
    • 1-methyl-1-naphthalen-2-yl-ethylamine
    • AmbkkkkK365
    • AKOS012084916
    • YVPPUVZWMHWCQE-UHFFFAOYSA-N
    • FT-0715292
    • E76972
    • BS-52297
    • J-519564
    • Alpha,alpha-dimethyl-2-naphthalenemethanamine
    • AB48737
    • DTXSID40575303
    • EN300-322253
    • SCHEMBL9274665
    • 2-(1-Methyl-1-aminoethyl)naphthalene
    • 90299-04-0
    • starbld0019037
    • α,α-Dimethyl-2-naphthalenemethanamine (ACI)
    • DB-078635
    • MDL: MFCD23379662
    • Inchi: 1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3
    • Chiave InChI: YVPPUVZWMHWCQE-UHFFFAOYSA-N
    • Sorrisi: NC(C)(C)C1C=C2C(C=CC=C2)=CC=1

Proprietà calcolate

  • Massa esatta: 185.12000
  • Massa monoisotopica: 185.120449483g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 197
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • PSA: 26.02000
  • LogP: 3.73390

2-(naphthalen-2-yl)propan-2-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539118-100mg
2-(Naphthalen-2-yl)propan-2-amine
90299-04-0 98%
100mg
¥966.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539118-250mg
2-(Naphthalen-2-yl)propan-2-amine
90299-04-0 98%
250mg
¥1808.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539118-1g
2-(Naphthalen-2-yl)propan-2-amine
90299-04-0 98%
1g
¥4216.00 2024-04-26
1PlusChem
1P006TB6-1g
(1-METHYL-1-(NAPHTH-2-YL)ETHYL)AMINE
90299-04-0 98%
1g
$538.00 2024-04-20
eNovation Chemicals LLC
Y1109541-1g
2-(Naphthalen-3-yl)propan-2-amine hydrochloride
90299-04-0 95%
1g
$550 2025-02-20
eNovation Chemicals LLC
Y1222288-1g
2-(naphthalen-2-yl)propan-2-amine
90299-04-0 95%
1g
$510 2025-02-20
Enamine
EN300-322253-1g
2-(naphthalen-2-yl)propan-2-amine
90299-04-0
1g
$653.0 2023-09-04
Enamine
EN300-322253-5g
2-(naphthalen-2-yl)propan-2-amine
90299-04-0
5g
$1972.0 2023-09-04
Enamine
EN300-322253-10g
2-(naphthalen-2-yl)propan-2-amine
90299-04-0
10g
$3620.0 2023-09-04
eNovation Chemicals LLC
Y1109541-1g
2-(Naphthalen-3-yl)propan-2-amine hydrochloride
90299-04-0 95%
1g
$550 2024-05-23

2-(naphthalen-2-yl)propan-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium hydroxide Solvents: Water
Riferimento
Organocerium reactions of benzamides and thiobenzamides: a direct synthesis of tertiary carbinamines
Calderwood, David J.; Davies, Roy V.; Rafferty, Paul; Twigger, Helen L.; Whelan, Helen M., Tetrahedron Letters, 1997, 38(7), 1241-1244

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  30 min, rt
1.2 Reagents: Titanium isopropoxide ;  overnight, rt → 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  rt
Riferimento
Dual Copper- and Aldehyde-Catalyzed Transient C-H Sulfonylation of Benzylamines
Higham, Joe I.; Ma, Tsz-Kan ; Bull, James A., Organic Letters, 2023, 25(28), 5285-5290

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  15 min, rt
1.2 rt; 1 h, reflux; reflux → 0 °C; 0 °C; 4 - 5 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Dichloromethane ;  rt → -5 °C; -5 °C; 15 min, -5 °C; 1 - 2 h, 0 °C
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C; 30 min, 0 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 - 4 h, rt
1.6 Reagents: Sodium hydroxide Solvents: Water ;  rt
Riferimento
Native Amine-Directed ortho-C-H Halogenation and Acetoxylation /Condensation of Benzylamines
Chand-Thakuri, Pratibha; Alahakoon, Indunil; Liu, Daniel; Kapoor, Mohit; Kennedy, John F.; et al, Synthesis, 2022, 54(2), 341-354

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; overnight, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, rt
Riferimento
Optimization of N-benzyl-5-nitrofuran-2-carboxamide as an antitubercular agent
Gallardo-Macias, Ricardo; Kumar, Pradeep; Jaskowski, Mark; Richmann, Todd; Shrestha, Riju; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 601-606

2-(naphthalen-2-yl)propan-2-amine Raw materials

2-(naphthalen-2-yl)propan-2-amine Preparation Products

Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司